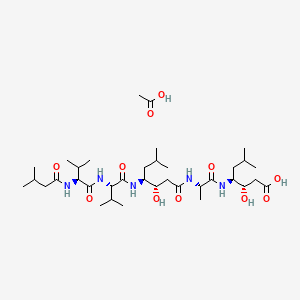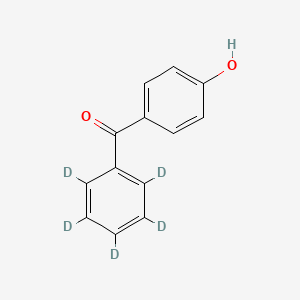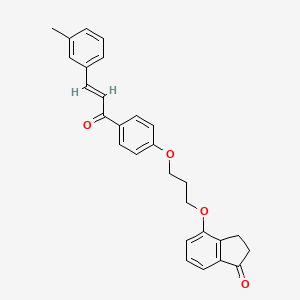
N-Methyl-D3-D-proline-2,5,5-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-D3-D-proline-2,5,5-D3 is a deuterium-labeled analogue of N-Methyl-D-proline. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. The presence of deuterium atoms makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D3-D-proline-2,5,5-D3 typically involves the incorporation of deuterium atoms into the proline structure. One common method is the catalytic hydrogenation of N-Methyl-D-proline in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to achieve efficient and high-yield production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and isotopic labeling of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-D3-D-proline-2,5,5-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction may regenerate the non-deuterated N-Methyl-D-proline.
Scientific Research Applications
N-Methyl-D3-D-proline-2,5,5-D3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace the incorporation and transformation of proline in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of proline-containing drugs.
Industry: Applied in the development of new materials and chemical processes that require precise isotopic labeling.
Mechanism of Action
The mechanism of action of N-Methyl-D3-D-proline-2,5,5-D3 involves its incorporation into metabolic pathways where proline is a key component. The deuterium atoms provide a unique signature that can be detected using NMR spectroscopy and mass spectrometry, allowing researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in proline metabolism.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-D-proline: The non-deuterated analogue of N-Methyl-D3-D-proline-2,5,5-D3.
N-Methyl-D3-2-pyrrolidinone: Another deuterium-labeled compound used in similar research applications.
Uniqueness
This compound is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and mass spectrometry. This makes it particularly valuable in studies requiring precise tracking of proline metabolism and reaction mechanisms.
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
135.19 g/mol |
IUPAC Name |
(2R)-2,5,5-trideuterio-1-(trideuteriomethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1/i1D3,4D2,5D |
InChI Key |
CWLQUGTUXBXTLF-PYZSKBDBSA-N |
Isomeric SMILES |
[2H][C@@]1(CCC(N1C([2H])([2H])[2H])([2H])[2H])C(=O)O |
Canonical SMILES |
CN1CCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,5S)-4-azido-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400731.png)
![(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone](/img/structure/B12400733.png)
![2-[3-[(2R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12400738.png)

![(2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400745.png)

![2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione](/img/structure/B12400756.png)






